molecular formula C17H14IN B12671151 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline CAS No. 28164-42-3

4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline

Cat. No.: B12671151
CAS No.: 28164-42-3
M. Wt: 359.20 g/mol
InChI Key: UZLGNKBARLETHY-GXDHUFHOSA-N
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Description

4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is an organic compound that features a complex structure with an indene core, an iodo substituent, and a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Iodo Group: The iodo substituent is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.

    Attachment of the Methylaniline Group: The final step involves the coupling of the methylaniline group to the indene core, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Inden-1-ylidenemethyl)phenyl methyl sulfoxide
  • 4-(1H-Inden-1-ylidenemethyl)phenyl methyl ether

Uniqueness

4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is unique due to the presence of the iodo substituent, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the iodo group or have different substituents.

Properties

CAS No.

28164-42-3

Molecular Formula

C17H14IN

Molecular Weight

359.20 g/mol

IUPAC Name

4-[(E)-inden-1-ylidenemethyl]-2-iodo-N-methylaniline

InChI

InChI=1S/C17H14IN/c1-19-17-9-6-12(11-16(17)18)10-14-8-7-13-4-2-3-5-15(13)14/h2-11,19H,1H3/b14-10+

InChI Key

UZLGNKBARLETHY-GXDHUFHOSA-N

Isomeric SMILES

CNC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)I

Canonical SMILES

CNC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)I

Origin of Product

United States

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